![molecular formula C22H24ClN3O2S B2963737 1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1421494-92-9](/img/structure/B2963737.png)
1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one
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Description
1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H24ClN3O2S and its molecular weight is 429.96. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
Research into similar compounds has focused on understanding their molecular structure, conformation, and interactions. For instance, studies on related molecules reveal intricate details about their crystal packing, conformational preferences, and potential intermolecular interactions such as hydrogen bonding and π–π interactions. These insights are crucial for designing compounds with desired biological or physical properties.
- Study on the structural features and conformations of related compounds emphasizes the significance of their three-dimensional arrangement for biological activity and material properties (Farag et al., 2013).
Biological Activity and Potential Therapeutic Applications
Compounds with a similar structure have been explored for their biological activities, such as anticonvulsant, anti-tumor, and receptor antagonist properties. These activities are primarily investigated in the context of developing new therapeutic agents for various diseases.
- An example is the study of substituted pyridazines, triazines, and pyrimidines for their anticonvulsant properties, which highlights the potential of structurally related compounds in drug development (Georges et al., 1989).
Synthesis and Characterization
Considerable research has been dedicated to the synthesis and characterization of compounds within this chemical class, aiming to uncover efficient synthetic routes and identify their structural and electronic properties through various spectroscopic and computational techniques.
- The synthesis and characterization of new biologically active scaffolds, including those related to pyrrolo[2,3-b]pyridine structures, provide insights into methods for creating and studying compounds with potential application in medicinal chemistry and material science (Sroor, 2019).
Material Science Applications
Additionally, some studies explore the applications of related compounds in material science, such as the development of new ligands for metal complexes, which could be utilized in catalysis, electronic devices, and other technological applications.
- Research into the synthesis and spectroscopic characterization of Co(III) complexes offers an example of how related compounds can be applied in the development of new materials with specific electronic and structural properties (Amirnasr et al., 2001).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c23-18-4-6-19(7-5-18)26-14-17(13-21(26)27)22(28)25-11-8-16(9-12-25)15-29-20-3-1-2-10-24-20/h1-7,10,16-17H,8-9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISHVBCXYYFWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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